

IUPAC name for 4-(Phenylsulfonyl)-2-azetidinone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-(Phenylsulfonyl)-2-azetidinone**

Cat. No.: **B1587827**

[Get Quote](#)

An In-Depth Technical Guide to **4-(Phenylsulfonyl)-2-azetidinone**: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of **4-(Phenylsulfonyl)-2-azetidinone**, a pivotal heterocyclic compound in modern organic synthesis and medicinal chemistry. Known formally by its IUPAC name, 4-(benzenesulfonyl)azetidin-2-one, this molecule's unique structural arrangement, featuring a strained β -lactam ring coupled with an electron-withdrawing phenylsulfonyl group, imparts significant reactivity and synthetic versatility.^{[1][2]} This document details its nomenclature, structural features, and physicochemical properties. Furthermore, it explores its core applications as a synthetic intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials.^{[1][2]} A detailed, field-proven experimental protocol for its synthesis via a [2+2] cycloaddition reaction is presented, alongside a guide to its spectroscopic characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their work.

Nomenclature and Structure Elucidation IUPAC Naming and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 4-(benzenesulfonyl)azetidin-2-one.^[3] However, it is widely referred to in literature and commercial catalogs by several synonyms, including:

- 4-(Phenylsulfonyl)-2-azetidinone[1][3]
- 4-(Phenylsulfonyl)azetidin-2-one[2][3]
- 4-(Benzenesulfonyl)-2-azetidinone[3]

The Chemical Abstracts Service (CAS) has assigned the number 31899-01-1 to this compound, which serves as a unique identifier.[1][3][4]

Molecular Structure

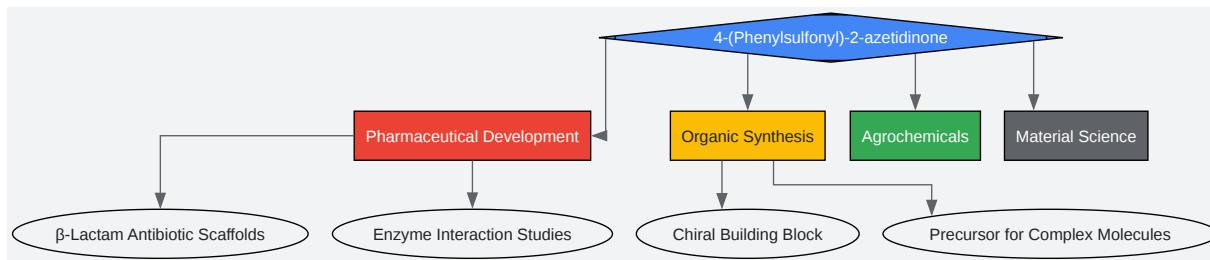
The molecular structure consists of a four-membered azetidinone (β -lactam) ring, with a phenylsulfonyl group attached at the 4-position. The molecular formula is $C_9H_9NO_3S$.[1][3][4]

Molecular structure of 4-(benzenesulfonyl)azetidin-2-one.

Key Structural Features

The chemical behavior of **4-(phenylsulfonyl)-2-azetidinone** is dominated by two key features:

- The β -Lactam Ring: This four-membered cyclic amide is highly strained. The angle strain makes the amide bond within the ring significantly more reactive and susceptible to nucleophilic attack compared to an acyclic amide.[5] This inherent reactivity is the foundation of the antibacterial action of penicillin and cephalosporin antibiotics and makes the ring a valuable synthon.[5][6]
- The Phenylsulfonyl Group: This powerful electron-withdrawing group is attached to the C4 position of the lactam ring. It serves multiple functions: it enhances the reactivity of the ring, improves the solubility and bioavailability of derivative molecules in pharmaceutical contexts, and acts as a good leaving group in certain synthetic transformations.[1][2]


Physicochemical Properties

The key physical and chemical properties of **4-(phenylsulfonyl)-2-azetidinone** are summarized below. These data are critical for designing experiments, ensuring safe handling, and predicting its behavior in reaction mixtures.

Property	Value	Reference(s)
IUPAC Name	4-(benzenesulfonyl)azetidin-2-one	[3]
CAS Number	31899-01-1	[1] [3] [4]
Molecular Formula	C ₉ H ₉ NO ₃ S	[1] [3] [4]
Molecular Weight	211.24 g/mol	[1] [3]
Appearance	White to light yellow crystalline powder	[1] [2]
Melting Point	153 - 157 °C	[1] [2]
Purity	Typically ≥ 98% (by HPLC)	[1] [4] [7]
SMILES	C1C(NC1=O)S(=O)(=O)C2=CC=CC=C2	[3] [8]
InChIKey	HTSFUAPDRXYDV-UHFFFAOYSA-N	[3]

Core Applications in Scientific Research

The unique structure of **4-(phenylsulfonyl)-2-azetidinone** makes it a valuable intermediate in several high-value scientific and industrial domains. Its utility stems from its ability to participate in diverse chemical transformations, allowing for the construction of complex molecular architectures.[\[1\]](#)[\[2\]](#)

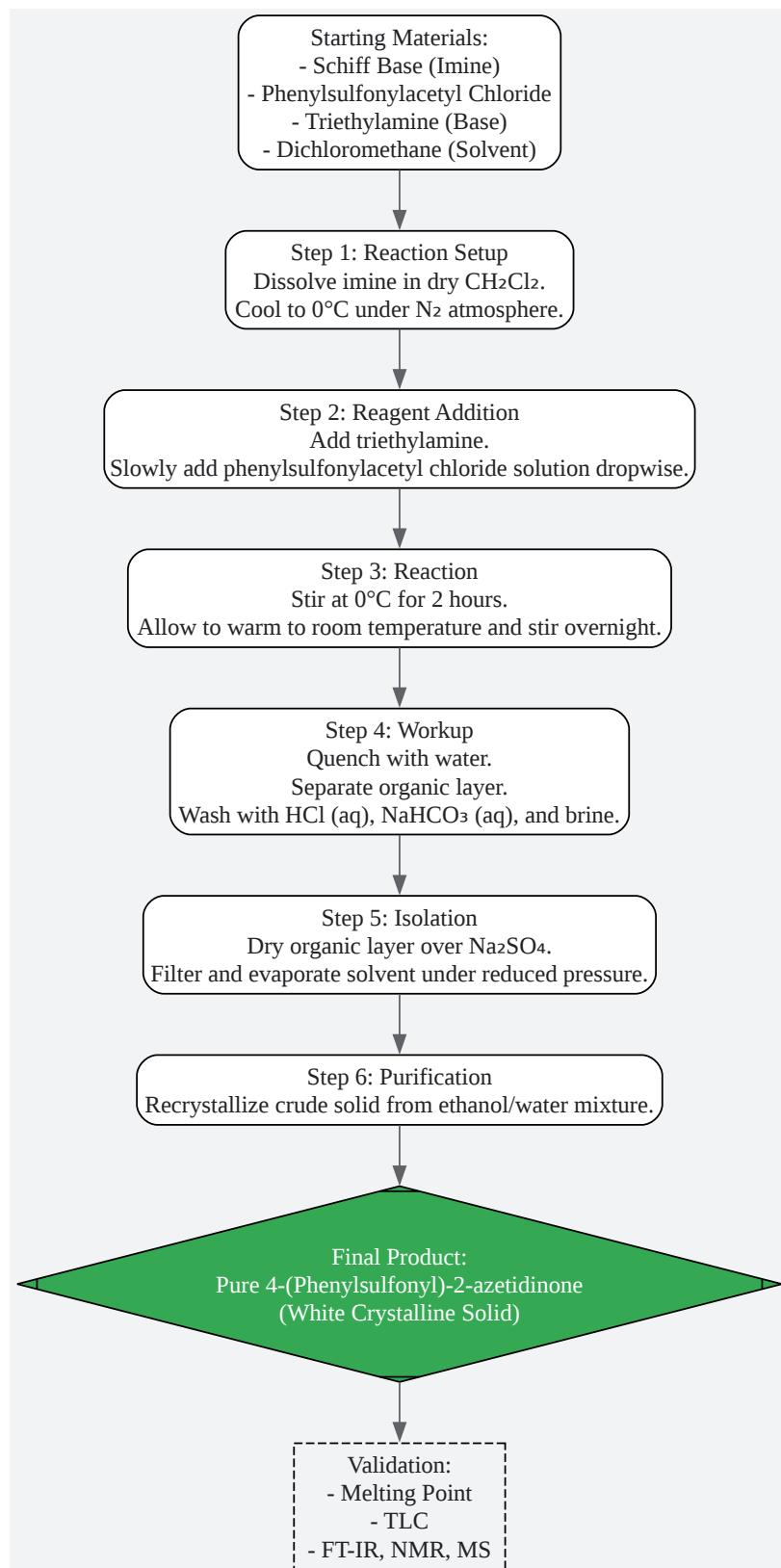
[Click to download full resolution via product page](#)

Key application areas for **4-(phenylsulfonyl)-2-azetidinone**.

- **Pharmaceutical Development:** This is the most prominent application. The azetidinone core is the defining feature of β-lactam antibiotics. This compound serves as a key intermediate for synthesizing new antibacterial agents that can overcome resistance mechanisms.[1][2][6] Its derivatives are also explored as inhibitors of other enzymes and for their potential in treating different diseases.[5]
- **Organic Synthesis:** Chemists employ **4-(phenylsulfonyl)-2-azetidinone** as a versatile building block. The strained ring can be opened selectively to generate various functionalized linear amino acid derivatives. The sulfonyl group can be displaced or transformed, making it a cornerstone for creating complex nitrogen-containing molecules.[1][2]
- **Agrochemicals:** The compound serves as a precursor in the synthesis of next-generation agrochemicals, including more effective and potentially environmentally friendlier pesticides and herbicides.[1][2]
- **Material Science:** It is used in the development of novel polymers and materials. Incorporation of this rigid, polar structure can enhance properties like thermal stability and mechanical strength, which is beneficial for advanced materials in the aerospace and automotive industries.[1]

Synthesis and Characterization

Retrosynthetic Analysis and Key Strategies


The most common and effective method for constructing the 2-azetidinone ring is the Staudinger cycloaddition, a [2+2] cycloaddition between a ketene and an imine.^[9] This reaction is known for its reliability and, depending on the substrates and conditions, its potential for stereocontrol.

For **4-(phenylsulfonyl)-2-azetidinone**, the retrosynthetic disconnection breaks the ring into an imine and a ketene derived from an acyl chloride. This approach forms the basis of the following experimental protocol.

Experimental Protocol: Synthesis via Staudinger [2+2] Cycloaddition

This protocol describes a representative synthesis. It is a self-validating system that includes reaction setup, workup, purification, and confirmation.

Causality Statement: The choice of triethylamine (a non-nucleophilic organic base) is crucial for the *in situ* generation of the reactive ketene intermediate from the corresponding acyl chloride by dehydrohalogenation. The reaction is conducted at low temperatures to control the rate of this highly exothermic reaction and to minimize side reactions, thereby improving the yield and purity of the desired β -lactam product.

[Click to download full resolution via product page](#)*General workflow for the synthesis and purification.*

Step-by-Step Methodology:

- Preparation of Imine (Schiff Base):
 - In a round-bottom flask, combine an appropriate aldehyde (e.g., formaldehyde or its equivalent) and an amine.
 - Add a suitable solvent (e.g., methanol or ethanol) and a catalytic amount of glacial acetic acid.
 - Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
 - Upon completion, cool the mixture and isolate the imine product, which may be used directly or after purification.
- [2+2] Cycloaddition:
 - In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve the imine (1.0 eq) in anhydrous dichloromethane (DCM).
 - Cool the flask to 0 °C in an ice bath.
 - Add triethylamine (1.2 eq) to the solution.
 - In the dropping funnel, prepare a solution of phenylsulfonylacetyl chloride (1.1 eq) in anhydrous DCM.
 - Add the acyl chloride solution dropwise to the stirred imine solution over 30-60 minutes, maintaining the temperature at 0 °C.
 - After the addition is complete, stir the reaction mixture at 0 °C for an additional 2 hours.
 - Remove the ice bath and allow the reaction to warm to room temperature, stirring overnight (approx. 12-16 hours).
- Workup and Isolation:

- Pour the reaction mixture into a separatory funnel containing deionized water.
- Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO_3 (aq), and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

- Purification:
 - The crude solid is purified by recrystallization. A common solvent system is ethanol or an ethanol/water mixture.
 - Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.
 - Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in vacuo.

Spectroscopic Characterization

Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques. The expected data are summarized below.

Technique	Characteristic Signal/Feature	Rationale
FT-IR	Strong absorption at ~1740-1770 cm^{-1}	Corresponds to the C=O stretch of the strained β -lactam ring.[5][10]
Absorptions at ~1320 cm^{-1} and ~1150 cm^{-1}	Corresponds to the asymmetric and symmetric SO_2 stretches of the sulfonyl group.	
^1H NMR	Multiplets at ~7.5-8.0 ppm	Aromatic protons of the phenylsulfonyl group.
Signals in the ~3.0-4.5 ppm range	Protons on the azetidinone ring (CH and CH_2), with specific chemical shifts and coupling constants dependent on stereochemistry.	
^{13}C NMR	Signal at ~165-170 ppm	Carbonyl carbon of the β -lactam.
Signals at ~125-140 ppm	Aromatic carbons.	
Signals at ~40-60 ppm	Aliphatic carbons of the azetidinone ring.	
Mass Spec (ESI+)	Peak at $\text{m/z} = 212.03$	Corresponds to the $[\text{M}+\text{H}]^+$ ion.

Safety and Handling

4-(Phenylsulfonyl)-2-azetidinone is classified as a corrosive substance.[3]

- GHS Hazard Statement: H314 - Causes severe skin burns and eye damage.[3]
- Precautionary Measures: Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles,

and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

4-(Phenylsulfonyl)-2-azetidinone, or 4-(benzenesulfonyl)azetidin-2-one, is more than a simple chemical compound; it is a versatile and powerful tool in the arsenal of synthetic and medicinal chemists. Its unique combination of a strained, reactive β -lactam ring and a stabilizing, functional phenylsulfonyl group provides a gateway to a vast chemical space. From the development of life-saving antibiotics to the creation of advanced materials, its importance as a key synthetic intermediate is well-established and continues to grow. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for unlocking its full potential in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-(Phenylsulfonyl)-2-azetidinone | C9H9NO3S | CID 4589027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Syntechim spol. s.r.o. - 4-phenylsulfonyl-2-azetidinone, CAS [31899-01-1] [syntechim.cz]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. bepls.com [bepls.com]
- 7. 31899-01-1 4-(Phenylsulfonyl)-2-azetidinone AKSci 0099AE [aksci.com]
- 8. PubChemLite - 4-(phenylsulfonyl)-2-azetidinone (C9H9NO3S) [pubchemlite.lcsb.uni.lu]
- 9. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update | MDPI [mdpi.com]

- 10. Photochemical Decarbonylation of Oxetanone and Azetidinone: Spectroscopy, Computational Models, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [IUPAC name for 4-(Phenylsulfonyl)-2-azetidinone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1587827#iupac-name-for-4-phenylsulfonyl-2-azetidinone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com